Product packaging for 2,3-Dimethoxypyridine-4-boronic acid(Cat. No.:CAS No. 1031438-93-3)

2,3-Dimethoxypyridine-4-boronic acid

Cat. No.: B1440062
CAS No.: 1031438-93-3
M. Wt: 182.97 g/mol
InChI Key: OTOWSMDVBDBKAX-UHFFFAOYSA-N
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Description

2,3-Dimethoxypyridine-4-boronic acid (CAS: 1031438-93-3) is a boronic acid derivative with a pyridine core substituted with two methoxy groups at positions 2 and 3 and a boronic acid group at position 2. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its molecular formula is C₇H₁₀BNO₄, with a molecular weight of 198.97 g/mol. The compound is commercially available with a purity of ≥95% and is often used in pharmaceutical research and material science due to its stability and reactivity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10BNO4 B1440062 2,3-Dimethoxypyridine-4-boronic acid CAS No. 1031438-93-3

Properties

IUPAC Name

(2,3-dimethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-12-6-5(8(10)11)3-4-9-7(6)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOWSMDVBDBKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678195
Record name (2,3-Dimethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031438-93-3
Record name (2,3-Dimethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxypyridine-4-boronic acid
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Preparation Methods

Typical Procedure

Step Reagents & Conditions Description Yield & Notes
1 2,3-Dimethoxypyridine dissolved in tetrahydrofuran (THF) Cooling to -70 °C Ensures regioselective lithiation
2 Addition of lithium diisopropylamide (LDA) (1.3 equiv) 1 hour incubation at -70 °C Generates 4-lithiated intermediate
3 Addition of triisopropyl borate (1.3 equiv) Reaction at -70 °C for 2 hours Forms boronate intermediate
4 Quenching with water, pH adjustment to 3-4 Stirring at room temperature for 1 hour Hydrolyzes boronate to boronic acid

This method yields the crude 2,3-dimethoxypyridine-4-boronic acid, which can be purified by extraction or chromatography. The reaction benefits from low temperature to prevent side reactions and maintain the integrity of methoxy groups.

Palladium-Catalyzed Cross-Coupling from Halogenated Precursors

Another robust method involves the Suzuki-Miyaura coupling of 2,3-dimethoxypyridine-4-halides (usually bromides or iodides) with boronic acid pinacol esters or boronate derivatives.

Typical Reaction Conditions

Component Amount Role
2,3-Dimethoxypyridine-4-bromide 1.0 equiv Electrophilic coupling partner
Boronic acid pinacol ester or boronate 1.0-1.3 equiv Nucleophilic coupling partner
Pd catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) 1-2 mol% Catalyst for cross-coupling
Base (K2CO3 or potassium acetate) 2-3 equiv Neutralizes acid byproducts
Solvent (1,4-dioxane/water mixture) - Reaction medium
Temperature 80-100 °C Optimal for coupling

The reaction proceeds under nitrogen atmosphere for 10-12 hours, monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, concentrated, and purified by column chromatography.

Yields and Purity

  • Typical isolated yields range from 48% to 66%, depending on catalyst and base choice.
  • The product is a yellow solid, confirmed by ^1H NMR and LC-MS analysis.

Example Synthesis from Patent Literature

A notable example from patent CN110015987B describes the synthesis of 2,3'-dimethoxy-[2,4']bipyridyl, a related compound, which involves:

  • Step 1: Reaction of 3-methoxypyridine with a reagent under alkaline conditions at -100 to -80 °C to obtain 3-methoxy-4-R-pyridine.
  • Step 2: Catalytic reaction of 3-methoxy-4-R-pyridine with 2-bromo-3-methoxypyridine under alkaline conditions at -20 to 180 °C to yield the bipyridyl compound.

Although this patent focuses on bipyridyl derivatives, it provides insight into handling methoxypyridine substrates and boronic acid formation under controlled conditions with palladium catalysis and bases like potassium carbonate or acetate.

Research Findings and Comparative Data

Method Reagents Temperature Catalyst Yield (%) Notes
Lithiation-Borylation LDA, triisopropyl borate -70 °C None ~60-70 (crude) Requires low temp, sensitive
Suzuki Coupling (Pd(dppf)Cl2) 2-bromo-3-methoxypyridine, K2CO3 100 °C Pd(dppf)Cl2 66 High yield, scalable
Suzuki Coupling (Pd(PPh3)4) Boronic ester, potassium acetate 100 °C Pd(PPh3)4 48 Moderate yield, milder base

These data highlight that palladium-catalyzed Suzuki coupling is the preferred method for preparing this compound derivatives due to better yields and scalability.

Mechanistic Insights and Practical Considerations

  • Lithiation : The regioselective lithiation at the 4-position is favored due to electronic effects of the methoxy substituents directing metalation.
  • Borylation : Triisopropyl borate reacts with the organolithium intermediate to form a boronate ester, which upon aqueous workup yields the boronic acid.
  • Suzuki Coupling : The palladium catalyst facilitates the transmetalation between the boronic acid derivative and the halogenated pyridine, forming the C–C bond.
  • Bases : Potassium carbonate and potassium acetate are commonly used; the choice affects reaction rate and yield.
  • Solvents : 1,4-Dioxane with water is optimal for solubilizing both organic and inorganic reagents.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Lithiation-Borylation LDA, triisopropyl borate -70 °C, THF Direct, high regioselectivity Requires low temperature, sensitive
Suzuki Coupling (Pd(dppf)Cl2) 2-bromo-3-methoxypyridine, K2CO3, Pd(dppf)Cl2 100 °C, dioxane/H2O High yield, scalable Requires halogenated precursor
Suzuki Coupling (Pd(PPh3)4) Boronic ester, potassium acetate, Pd(PPh3)4 100 °C, dioxane/H2O Milder base Lower yield

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,3-Dimethoxypyridine-4-boronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction allows for the coupling of aryl halides with boronic acids to produce biaryl compounds.

Table 1: Summary of Suzuki-Miyaura Coupling Applications

Reaction TypeSubstrates UsedYield (%)Reference
Aryl-Aryl Coupling4-Fluorophenylboronic acid80-87
Aryl-Alkyl Coupling2-Bromo-3-methoxypyridine90-95
Multiple CouplingsVarious substituted pyridinesVariable

Pharmaceutical Development

This compound serves as an essential building block in the synthesis of pharmaceutical compounds. It has been utilized in the development of various biologically active molecules, including those targeting cancer and neurodegenerative diseases.

Case Study: Synthesis of Anticancer Agents
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. The synthesis involves multiple steps including the formation of biaryl systems that enhance biological activity .

Applications in Materials Science

In materials science, this compound has been employed to create functionalized polymers and materials with specific electronic properties. Its ability to form stable complexes with metals makes it valuable for developing sensors and catalysts.

Example: Conductive Polymers
The incorporation of this boronic acid into polymer matrices has led to enhanced conductivity and stability under various environmental conditions .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals as a precursor for developing herbicides and pesticides. Its application in synthesizing compounds that inhibit plant growth or pest development is an area of ongoing research.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxypyridine-4-boronic acid in Suzuki-Miyaura cross-coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,3-Dimethoxypyridine-4-boronic acid with analogous pyridine-based boronic acids, emphasizing structural variations, reactivity, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Properties Purity (Commercial) Reference
This compound 1031438-93-3 2-OCH₃, 3-OCH₃, 4-B(OH)₂ 198.97 Suzuki coupling, drug intermediates ≥95%
5-Chloro-2,3-dimethoxypyridine-4-boronic acid Not explicitly listed 5-Cl, 2-OCH₃, 3-OCH₃, 4-B(OH)₂ ~213.42 (estimated) Enhanced electrophilicity due to Cl ≥95%
2-Chloro-4-methoxypyridine-3-boronic acid 1072946-19-0 2-Cl, 4-OCH₃, 3-B(OH)₂ 187.39 Modified regioselectivity in coupling ≥95%
2,6-Dichloropyridine-4-boronic acid 1072951-54-2 2-Cl, 6-Cl, 4-B(OH)₂ 191.83 High steric hindrance, niche synthesis ≥95%

Key Observations:

Substituent Effects: The methoxy groups in this compound enhance solubility in polar solvents compared to halogenated analogs like 2,6-Dichloropyridine-4-boronic acid .

Reactivity in Cross-Coupling :

  • The boronic acid group at position 4 in this compound allows for predictable regioselectivity in Suzuki reactions, whereas analogs with boronic acid groups at position 3 (e.g., 2-Chloro-4-methoxypyridine-3-boronic acid) may exhibit divergent reactivity patterns .

Commercial Availability :

  • Most analogs, including this compound, are available at ≥95% purity, but halogenated derivatives (e.g., 2,6-Dichloropyridine-4-boronic acid) are less common and often require custom synthesis .

Biological Activity

2,3-Dimethoxypyridine-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its potential therapeutic uses.

This compound is characterized by the presence of methoxy groups at positions 2 and 3 on the pyridine ring and a boronic acid functional group at position 4. These structural features contribute to its unique reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The methoxy groups enhance its binding affinity to specific enzymes and receptors, leading to modulation of their activity. It can function as a ligand, influencing pathways such as enzyme inhibition or activation, which results in downstream biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures show varying levels of antibacterial properties against both Gram-positive and Gram-negative bacteria. The effectiveness is often linked to the compound's lipophilicity and substituent effects .
  • Enzyme Inhibition : As a boronic acid derivative, it may inhibit proteases and other enzymes involved in disease processes. This inhibition can be crucial for therapeutic strategies targeting specific pathways in cancer or infectious diseases .
  • Cytotoxicity : Preliminary studies have indicated potential cytotoxic effects against certain cancer cell lines, suggesting its utility in oncology research .

Comparative Analysis

A comparative analysis with related compounds highlights the unique characteristics of this compound:

Compound NameStructure FeaturesUnique Characteristics
2-Methoxy-4-boronic acidContains methoxy group but lacks additional groupsSimpler structure; less steric hindrance
5-Chloro-2,3-dimethoxypyridineChlorine substituent; similar methoxy arrangementDifferent halogen influences reactivity
2,3-Dimethoxyphenylboronic acidPhenyl ring instead of pyridineVaried applications due to different aromatic system

This table illustrates how the positioning and types of substituents influence the biological activity and chemical reactivity of these compounds.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various boronic acids, including this compound. It demonstrated notable inhibition against Staphylococcus aureus compared to Pseudomonas aeruginosa, attributed to differences in cell wall structure .
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound interacts with key amino acids in enzyme active sites, forming multiple hydrogen bonds that stabilize the complex. These interactions are critical for understanding its mechanism as an enzyme inhibitor .

Q & A

Q. What are the recommended methods for synthesizing 2,3-Dimethoxypyridine-4-boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid reacts with halogenated pyridine derivatives under palladium catalysis. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in methoxy-rich environments.
  • Solvent optimization : Use THF or DME for improved solubility of boronic acid intermediates.
  • Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation. Purity (>95%) is confirmed via HPLC or GC analysis, as noted in commercial product specifications .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the boronic acid group .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption. Safety protocols include gloves and lab coats, as outlined in SDS guidelines for related boronic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm).
  • FTIR : Confirm boronic acid B-O stretches (~1340 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₇H₁₀BNO₄, theoretical ~199.06 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in reactivity may arise from:

  • Steric effects : Methoxy groups at positions 2 and 3 hinder transmetalation steps. Mitigate by using bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
  • Electronic effects : Electron-donating methoxy groups reduce electrophilicity. Optimize with electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) .
  • Validation : Compare kinetic data (e.g., turnover frequency) across substrates via LC-MS monitoring.

Q. What strategies improve the regioselectivity of this compound in multicomponent reactions?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to enhance boronic acid coordination to transition metals.
  • Protecting groups : Temporarily protect the boronic acid with pinacol esters to prevent undesired side reactions .
  • Computational modeling : DFT studies predict favorable transition states for regioselective bond formation .

Q. How can researchers address challenges in quantifying trace impurities during purity analysis?

  • Advanced chromatography : Use UPLC with a C18 column (1.7 µm particles) for high-resolution separation of boronic acid anhydride byproducts .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., 2,3-dimethoxypyridine) to identify overlapping peaks .
  • Validation : Cross-reference with commercial certificates of analysis (CoA) for batch-specific impurity profiles .

Methodological Design & Data Interpretation

Q. What experimental design principles apply when incorporating this compound into drug discovery workflows?

  • Library synthesis : Use parallel synthesis to generate derivatives with varied substituents (e.g., replacing methoxy with ethoxy groups).
  • Bioactivity assays : Screen for kinase inhibition or antibacterial activity via microplate-based ATPase assays .
  • SAR analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity trends .

Q. How can researchers differentiate between boronic acid tautomers in solution-phase studies?

  • pH-dependent NMR : Monitor equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms at pH 5–9.
  • Raman spectroscopy : Detect B-O stretching modes (~600 cm⁻¹) to identify dominant tautomers .
  • Computational simulation : MD simulations predict solvent effects (e.g., DMSO vs. H₂O) on tautomer distribution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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